

Diallyl Sulfide Structure-Activity Relationship: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Diallyl sulfide

Cat. No.: B162865

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Introduction

Diallyl sulfide (DAS) and its related organosulfur compounds, primarily derived from garlic (*Allium sativum*), have garnered significant scientific interest due to their diverse pharmacological activities. These compounds, including diallyl disulfide (DADS) and diallyl trisulfide (DATS), exhibit a broad spectrum of biological effects, encompassing anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. Understanding the structure-activity relationship (SAR) of these molecules is pivotal for the rational design and development of novel therapeutic agents with enhanced potency and selectivity. This technical guide provides a comprehensive overview of the SAR studies of **diallyl sulfide** and its analogs, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers, scientists, and drug development professionals in this field.

Core Structure and Key Modifications

The core structure of **diallyl sulfide** consists of two allyl groups linked by a single sulfur atom. The primary modifications explored in SAR studies involve altering the number of sulfur atoms in the polysulfide chain and substituting the allyl groups. These modifications have been shown to significantly impact the biological activity of the compounds.

Quantitative Biological Activity Data

The biological activities of **diallyl sulfide** and its analogs have been quantified using various in vitro assays. The following tables summarize the key quantitative data, providing a comparative overview of their potency.

Table 1: Anticancer Activity (IC50 values in μM)

Compound	Cell Line	HCT-15 (Colon)	DLD-1 (Colon)	MDA-MB- 231 (Breast)	MCF-7 (Breast)
Diallyl Sulfide (DAS)	>100	>100	-	-	
Diallyl Disulfide (DADS)	-	-	6	4	
Diallyl Trisulfide (DATS)	11.5[1]	13.3[1]	-	-	

Note: A lower IC50 value indicates higher potency.

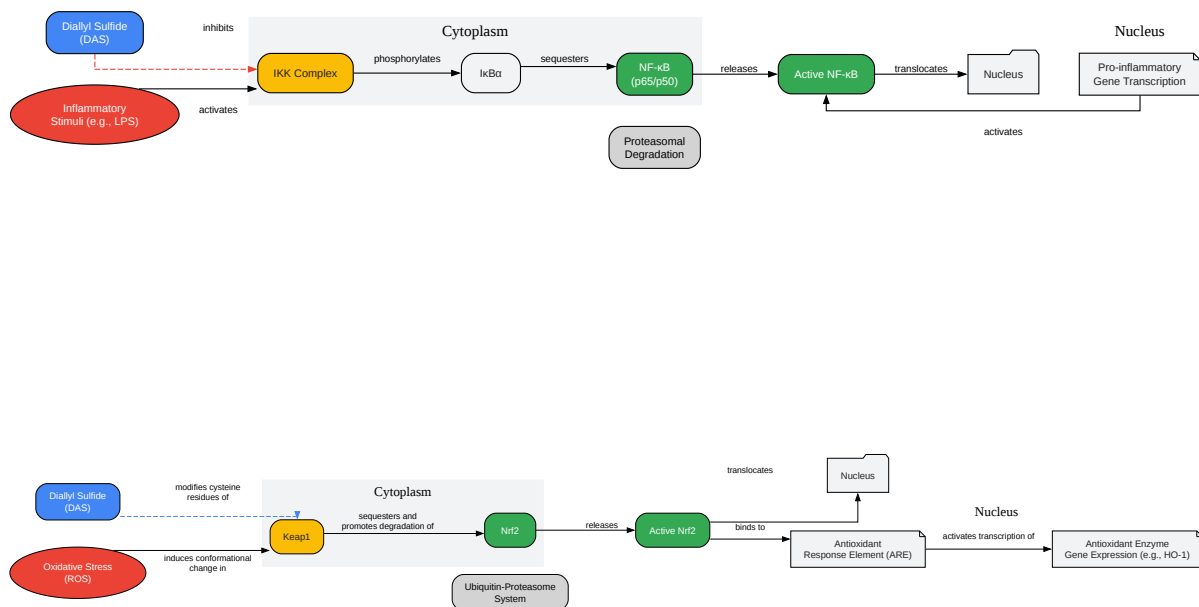
Table 2: Antimicrobial Activity (MIC values)

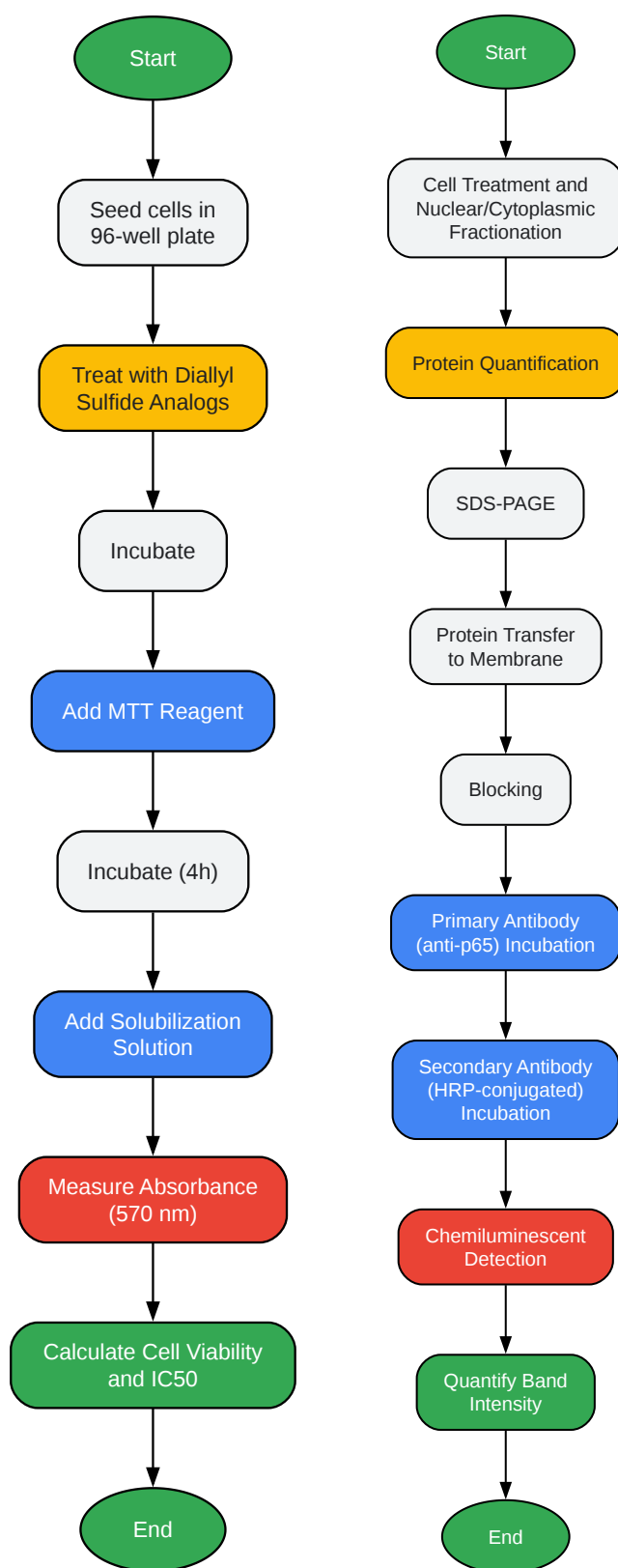
Compound	Bacillus cereus (mM)	Campylobacter jejuni (µg/mL)	Staphylococcus aureus (µg/mL)	Escherichia coli (inhibition zone)	Pseudomonas aeruginosa (inhibition zone)	Candida albicans (IC50 µg/mL)
Diallyl Sulfide (DAS)	54.75[2]	-	-	-	-	-
Diallyl Disulfide (DADS)	-	-	12 - 49[3]	11.4[3]	21.9[3]	116.2[3]
Diallyl Trisulfide (DATS)	-	≤ 32[4]	8[3]	-	-	56.1[3]
Diallyl Tetrasulfide	-	-	2[3]	-	-	-

Note: A lower MIC value indicates higher antimicrobial activity. The antimicrobial activity of **diallyl sulfides** generally increases with the number of sulfur atoms in the polysulfide chain.[3]

Key Signaling Pathways and Mechanisms of Action

Diallyl sulfide and its analogs exert their biological effects by modulating several key signaling pathways. The following diagrams illustrate these pathways.





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